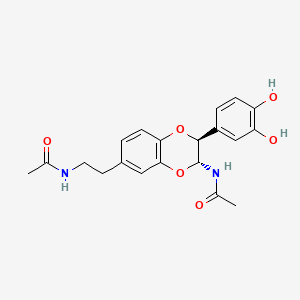

N-Acetyldopamine dimers B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22N2O6 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

N-[2-[(2S,3R)-3-acetamido-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide |

InChI |

InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)28-20(22-12(2)24)19(27-17)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m0/s1 |

InChI Key |

VUANWDRZYTXGPI-VQTJNVASSA-N |

Isomeric SMILES |

CC(=O)NCCC1=CC2=C(C=C1)O[C@H]([C@@H](O2)NC(=O)C)C3=CC(=C(C=C3)O)O |

Canonical SMILES |

CC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)NC(=O)C)C3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of N-Acetyldopamine Dimers in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyldopamine (NADA) dimers are a class of molecules crucial for the sclerotization and pigmentation of the insect cuticle. Their biosynthesis is a complex enzymatic process involving a cascade of oxidation and isomerization reactions. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the enzymes involved, their kinetic properties, and the experimental protocols required for their study. The information presented herein is intended to serve as a valuable resource for researchers in entomology, biochemistry, and those involved in the development of novel insecticides targeting cuticular processes.

Introduction

The insect cuticle is a dynamic structure that provides physical support, protection, and coloration. The hardening and darkening of the cuticle, a process known as sclerotization, is essential for insect survival. This process involves the cross-linking of cuticular proteins by reactive intermediates derived from catecholamines, primarily N-acetyldopamine (NADA). The dimerization of NADA is a key step in the formation of the complex polymeric matrix of the sclerotized cuticle. Understanding the biosynthesis of these dimers is fundamental to comprehending the intricacies of insect physiology and identifying potential targets for pest control strategies.

The Core Biosynthetic Pathway of N-Acetyldopamine Dimers

The formation of NADA dimers is initiated by the enzymatic oxidation of NADA, which is synthesized from tyrosine. The central enzymes in this pathway are phenoloxidases, specifically laccases and tyrosinases, which catalyze the formation of highly reactive quinone intermediates. These intermediates can then undergo further enzymatic or non-enzymatic reactions to form dimers and higher-order oligomers.

The key steps in the biosynthesis of NADA dimers are:

-

Oxidation of N-Acetyldopamine: Phenoloxidases, such as laccase-2 found in Manduca sexta, oxidize NADA to N-acetyldopamine quinone (NADA-quinone)[1][2]. This is the rate-limiting step in the pathway.

-

Isomerization to Quinone Methide: NADA-quinone can be isomerized to the even more reactive N-acetyldopamine quinone methide (NADA-quinone methide) by the enzyme N-acetyldopamine quinone isomerase[3][4].

-

Dimerization: NADA-quinone and NADA-quinone methide are highly electrophilic and can react with other NADA molecules or other nucleophiles present in the cuticle, such as amino acid residues of cuticular proteins, to form a variety of dimer structures.

This pathway is intricately regulated, with the activity of the enzymes and the availability of substrates being tightly controlled during the molting cycle.

Quantitative Data on Key Enzymes

The efficiency of NADA dimer biosynthesis is dependent on the kinetic parameters of the enzymes involved. The most well-characterized enzyme in this pathway is laccase-2 from the tobacco hornworm, Manduca sexta.

| Enzyme | Insect Species | Substrate | Km (mM) | kcat (min-1) | pH Optimum | Reference |

| Laccase-2 (full-length recombinant) | Manduca sexta | N-Acetyldopamine | 0.46 | 100 | 5.0-5.5 | [1][2] |

| Laccase-2 (truncated recombinant) | Manduca sexta | N-Acetyldopamine | 0.43 | 80 | 5.0-5.5 | [1][2] |

| Laccase-2 (cuticular) | Manduca sexta | N-Acetyldopamine | 0.63 | 290 | 5.0-5.5 | [1][2] |

| Laccase-2 (full-length recombinant) | Manduca sexta | N-β-alanyldopamine (NBAD) | 1.9 | 200 | 5.0-5.5 | [1][2] |

| Laccase-2 (cuticular) | Manduca sexta | N-β-alanyldopamine (NBAD) | 0.47 | 180 | 5.0-5.5 | [1][2] |

Note: The kinetic data for N-β-alanyldopamine (NBAD), another important sclerotization precursor, is included for comparison.

Experimental Protocols

Extraction and Purification of Cuticular Laccase-2 from Manduca sexta

This protocol is adapted from studies on the purification of endogenous laccase from the pharate pupal cuticle of Manduca sexta.

Materials:

-

Pharate pupal cuticles of Manduca sexta

-

Extraction buffer: 50 mM sodium acetate, pH 5.5, containing 1 M NaCl and 1 mM phenylmethylsulfonyl fluoride (PMSF)

-

Trypsin (TPCK-treated)

-

Ammonium sulfate

-

Dialysis tubing (10 kDa MWCO)

-

Chromatography resins: DEAE-Sepharose, Phenyl-Sepharose, and Superdex 200

-

Spectrophotometer

-

Protein concentration assay kit (e.g., Bradford or BCA)

Procedure:

-

Homogenization: Homogenize frozen pharate pupal cuticles in ice-cold extraction buffer.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet insoluble material.

-

Trypsin Digestion: Treat the resulting pellet with trypsin to solubilize the laccase.

-

Ammonium Sulfate Precipitation: Fractionate the solubilized proteins by ammonium sulfate precipitation.

-

Dialysis: Dialyze the protein pellet against a low-salt buffer.

-

Chromatography: Purify the laccase using a series of chromatographic steps:

-

Anion-exchange chromatography on DEAE-Sepharose.

-

Hydrophobic interaction chromatography on Phenyl-Sepharose.

-

Size-exclusion chromatography on Superdex 200.

-

-

Purity Assessment: Assess the purity of the final enzyme preparation by SDS-PAGE.

Laccase Activity Assay

This spectrophotometric assay measures the oxidation of NADA by laccase.

Materials:

-

Purified laccase preparation

-

Assay buffer: 50 mM sodium acetate, pH 5.5

-

N-Acetyldopamine (NADA) stock solution (in water or a minimal amount of DMSO)

-

Spectrophotometer capable of reading in the UV-Vis range

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer and the desired concentration of NADA.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the purified laccase to the reaction mixture.

-

Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at a wavelength corresponding to the formation of the NADA-quinone product (typically around 470 nm).

-

Calculation of Activity: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product. One unit of laccase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

In Vitro Synthesis and Analysis of NADA Dimers

This protocol describes the enzymatic synthesis of NADA dimers and their subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified laccase

-

N-Acetyldopamine (NADA)

-

Reaction buffer: 50 mM sodium acetate, pH 5.5

-

Quenching solution (e.g., 1 M HCl)

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Mobile phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is commonly used.

Procedure:

-

Enzymatic Reaction: Incubate NADA with purified laccase in the reaction buffer at a controlled temperature.

-

Reaction Quenching: Stop the reaction at various time points by adding the quenching solution.

-

Sample Preparation: Centrifuge the quenched reaction mixture to remove any precipitated protein. Filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis: Inject the filtered sample into the HPLC system. Separate the NADA monomer and its dimer products using a suitable gradient elution.

-

Detection and Quantification: Monitor the elution profile at a wavelength where both NADA and its dimers absorb (e.g., 280 nm). Quantify the products by integrating the peak areas and comparing them to a standard curve of NADA.

Future Directions

While significant progress has been made in understanding the biosynthesis of NADA dimers, several areas warrant further investigation. The purification and kinetic characterization of N-acetyldopamine quinone isomerase and quinone methide isomerase are crucial for a complete understanding of the pathway. Furthermore, the elucidation of the precise structures of the various NADA dimers formed in vivo and their specific roles in cuticle architecture remains an active area of research. The development of specific inhibitors for the enzymes in this pathway could lead to the creation of a new generation of insecticides with novel modes of action.

Conclusion

The biosynthesis of N-acetyldopamine dimers is a fundamental process in insect physiology, critical for the formation of a functional cuticle. This guide has provided a detailed overview of the key enzymatic steps, quantitative data on laccase kinetics, and robust experimental protocols for the study of this pathway. It is hoped that this resource will facilitate further research in this area, ultimately contributing to a deeper understanding of insect biology and the development of innovative pest management solutions.

References

- 1. Characterization of endogenous and recombinant forms of laccase-2, a multicopper oxidase from the tobacco hornworm, Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of endogenous and recombinant forms of laccase-2, a multicopper oxidase from the tobacco hornworm, Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetyldopamine quinone methide/1,2-dehydro-N-acetyl dopamine tautomerase. A new enzyme involved in sclerotization of insect cuticle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Isomers of N-Acetyldopamine Dimers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of N-Acetyldopamine (NADA) dimers, compounds of significant interest due to their diverse biological activities. This document details their structural variations, summarizes key quantitative data, outlines experimental protocols for their study, and visualizes their involvement in critical signaling pathways.

Introduction

N-Acetyldopamine (NADA), an acetylated derivative of the neurotransmitter dopamine, is a crucial precursor in the sclerotization of insect cuticles.[1] The oxidative dimerization of NADA leads to a diverse array of structural isomers, which have been isolated from various insect species. These dimers have garnered considerable attention in the scientific community for their potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] Understanding the structural nuances of these isomers is paramount for elucidating their structure-activity relationships and advancing their development as potential drug candidates.

Structural Classification of N-Acetyldopamine Dimers

N-Acetyldopamine dimers are broadly classified based on their core skeletal framework, which arises from different oxidative coupling pathways of the NADA monomer. The primary classes of NADA dimers include those with a 1,4-benzodioxane scaffold and various side-chain isomers. Further structural diversity is introduced through different substitution patterns and stereochemistry.

A logical classification of these isomers can be visualized as follows:

References

- 1. N-Acetyldopamine - Wikipedia [en.wikipedia.org]

- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Antioxidative N-Acetyldopamine Dimers from Adult Vespa velutina auraria Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Secrets of Cicada Shells: A Technical Guide to the Discovery and Isolation of N-Acetyldopamine Dimers

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide detailing the discovery, isolation, and characterization of N-Acetyldopamine (NADA) dimers from Cicadidae Periostracum, the shed exoskeleton of cicadas, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the experimental protocols, quantitative data, and the biosynthetic context of these bioactive compounds, which have shown promising antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3]

The cicada shell, a staple in traditional medicine, is a rich source of complex bioactive molecules.[4][5] Recent research has led to the identification and isolation of several novel N-acetyldopamine dimers, revealing the intricate chemical processes involved in the formation of the insect cuticle.[4][6][7] This guide aims to provide a detailed technical roadmap for the scientific community to explore these compounds further.

Experimental Protocols: A Step-by-Step Approach

The isolation and purification of N-Acetyldopamine dimers from cicada periostracum is a multi-step process involving extraction, fractionation, and chromatographic separation. The following protocols are a synthesis of methodologies reported in recent scientific literature.[1][4]

Extraction and Fractionation

The initial step involves the extraction of crude compounds from the cicada shells, followed by a systematic fractionation to separate compounds based on their polarity.

-

Materials: Dried Cicadidae Periostracum, 90% Ethanol (EtOH), Ethyl Acetate (EtOAc), Methanol (MeOH), water.

-

Procedure:

-

The dried and powdered cicada periostracum is subjected to extraction with 90% ethanol.

-

The resulting ethanol extract is then partitioned with ethyl acetate to separate compounds of differing polarities.[1]

-

In other reported methods, methanolic extracts are directly prepared from the periostracum.[2]

-

Chromatographic Separation and Purification

A series of chromatographic techniques are employed to isolate individual N-acetyldopamine dimers from the crude fractions.

-

Column Chromatography: The ethyl acetate or methanol fraction is subjected to column chromatography over various stationary phases (e.g., silica gel, Sephadex) to yield multiple sub-fractions.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative and analytical HPLC. For the separation of enantiomers, chiral chromatographic columns, such as a CHIRALPAK IBN analytical column, are utilized.[1] A typical mobile phase for chiral separation is a mixture of methanol and water (e.g., 35:65).[1]

Structural Elucidation

The precise chemical structure and stereochemistry of the isolated dimers are determined using a combination of advanced spectroscopic and analytical techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (HMBC, HMQC) NMR spectroscopy are employed to elucidate the planar structure and connectivity of the atoms.[4]

-

Circular Dichroism (CD) Spectroscopy: This technique is crucial for determining the absolute configuration of chiral centers within the dimer molecules.[1][4]

-

Mosher's Esterification Analysis: This chemical derivatization method is also used to confirm the absolute configurations of stereocenters.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for some of the N-acetyldopamine dimers isolated from Cicadidae Periostracum.

Table 1: Physicochemical Properties of Isolated N-Acetyldopamine Dimers

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Reference |

| Cicadamide C1 | C₃₀H₃₁N₃O₉ | 578.2139 | 578.2141 | [4] |

| Compound 1a (enantiomer) | Not Specified | Not Specified | Not Specified | [1] |

| Compound 1b (enantiomer) | Not Specified | Not Specified | Not Specified | [1] |

Table 2: Yields of Isolated Enantiomers

| Compound | Yield (mg) | Reference |

| 1a | 1.8 | [1] |

| 1b | 1.6 | [1] |

Visualizing the Process and Pathways

To better illustrate the experimental workflow and the underlying biological processes, the following diagrams have been generated using the DOT language.

References

- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researcherslinks.com [researcherslinks.com]

- 5. [PDF] Identification of Ten New N-acetyldopamine Dimers from Periostracum Cicadae | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researcherslinks.com [researcherslinks.com]

natural sources of N-Acetyldopamine dimers B

An In-depth Technical Guide to the Natural Sources of N-Acetyldopamine Dimers B

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyldopamine (NADA) dimers are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds, formed by the dimerization of N-acetyldopamine, are primarily found in insects, where they play a crucial role in the sclerotization of the cuticle.[1] Beyond their structural function in invertebrates, research has revealed their potential as therapeutic agents, exhibiting antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] This technical guide provides a comprehensive overview of the , detailing their isolation, characterization, and biological significance.

Natural Sources and Isolated Compounds

The primary identified to date are insects. Several species have been found to contain a variety of these dimers, often as complex mixtures. The following table summarizes the key insect sources and the specific this compound that have been isolated and characterized.

| Insect Source | Scientific Name | Isolated this compound and Related Compounds | Reference(s) |

| Cicada Periostracum (Slough) | Periostracum cicadae | Cicadamides A and B, (±)-Cicadamides C and D, (±)-Cicadamides E and F, (2R,3S)-2-(3′,4′-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2″-aminoethyl)-1,4-benzodioxane, (2R,3S)-2-(3′,4′-dihydroxyphenyl)-3-acetylamino-6-(Nacetyl-2″-aminoethyl)-1,4-benzodioxane | [4][5][6] |

| an insect | Aspongopus chinensis | Aspongamide F, (±)-Aspongamides G and H | [5] |

| Dung Beetle | Catharsius molossus | Molossusamides A, B, and C | [7][8] |

| Wasp | Vespa velutina auraria Smith | Two unreported N-acetyldopamine dimers (compounds 2 and 3 in the study) and four known N-acetyldopamine dimers | [1][9][10] |

Biosynthesis of N-Acetyldopamine Dimers

The biosynthesis of N-acetyldopamine dimers originates from the amino acid L-tyrosine. In insects, L-tyrosine is converted to tyramine, which is then metabolized to N-acetyltyramine, N-acetyldopamine, or N-acetyloctopamine.[11] The dimerization process itself is thought to involve the enzymatic oxidation of N-acetyldopamine to form a quinone, which can then undergo further reactions to form the various dimeric structures.[12] A plausible biosynthetic pathway leading to the formation of these dimers is outlined below.

Caption: Plausible biosynthetic pathway of N-Acetyldopamine dimers.

Experimental Protocols: Extraction and Isolation

The isolation of this compound from their natural insect sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized workflow based on methodologies reported in the literature.[2][4]

Caption: Generalized experimental workflow for the isolation of N-Acetyldopamine dimers.

A more detailed protocol is as follows:

-

Extraction: The dried and powdered insect material is extracted with a solvent such as 90% ethanol.

-

Liquid-Liquid Partitioning: The resulting extract is then subjected to liquid-liquid partitioning, for example, with ethyl acetate, to separate compounds based on their polarity. The N-acetyldopamine dimers are typically found in the ethyl acetate fraction.[2]

-

Column Chromatography: The active fraction is further purified using a combination of normal and reversed-phase column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield individual dimers is often achieved using reversed-phase semi-preparative HPLC.[4]

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including mass spectrometry and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4] For chiral compounds, techniques like electronic circular dichroism and Mosher's esterification analysis are employed to determine the absolute configurations.[2]

Biological Activities and Signaling Pathways

This compound have demonstrated a range of promising biological activities, with neuroprotection being one of the most significant. Certain enantiomers of these dimers have been shown to protect neuronal cells from oxidative stress-induced damage.[2][13] This neuroprotective effect is mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[2][13]

The proposed mechanism involves the interaction of the N-Acetyldopamine dimer with Keap1, a repressor protein that sequesters Nrf2 in the cytoplasm. By binding to Keap1, the dimer facilitates the release and translocation of Nrf2 to the nucleus, where it can activate the transcription of antioxidant genes.[2][13]

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

In addition to neuroprotection, various N-Acetyldopamine dimers have exhibited anti-inflammatory and antioxidant activities.[1][3][14] For instance, some dimers have been shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in cell-based assays.[3]

Conclusion

Insects represent a rich and relatively untapped source of novel bioactive compounds. This compound, isolated from various insect species, have emerged as promising candidates for drug development due to their significant neuroprotective, anti-inflammatory, and antioxidant properties. This guide has provided a technical overview of their natural sources, biosynthesis, isolation methodologies, and mechanisms of action. Further research into this fascinating class of molecules is warranted to fully elucidate their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Open Access@KRIBB: Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae [oak.kribb.re.kr]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Identification of N-Acetyldopamine Dimers from the Dung Beetle Catharsius molossus and Their COX-1 and COX-2 Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Antioxidative N-Acetyldopamine Dimers from Adult Vespa velutina auraria Smith - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Antioxidative N-Acetyldopamine Dimers from Adult Vespa velutina auraria Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of N-acetyldopamine and N-acetyloctopamine by Schistocerca gregaria nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of dehydro-N-acetyldopamine by a soluble enzyme preparation from the larval cuticle of Sarcophaga bullata involves intermediary formation of N-acetyldopamine quinone and N-acetyldopamine quinone methide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyldopamine Dimers: Formation, Polymerization, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyldopamine (NADA) is a catecholamine derivative primarily known for its crucial role in the sclerotization, or hardening, of the insect cuticle.[1] The process of sclerotization involves the formation of NADA dimers and their subsequent polymerization, which cross-links with cuticular proteins to create a rigid and protective exoskeleton.[2][3] Beyond its structural significance in invertebrates, recent research has unveiled the therapeutic potential of N-acetyldopamine dimers in mammals, demonstrating notable anti-inflammatory, neuroprotective, and antioxidant properties.[4][5][6] This has sparked considerable interest within the drug development community, positioning NADA dimers as promising lead compounds for novel therapeutics.

This technical guide provides a comprehensive overview of the formation and polymerization of N-acetyldopamine dimers. It details the underlying biochemical pathways, offers experimental protocols for their synthesis and characterization, and explores the signaling pathways through which they exert their biological effects.

Formation of N-Acetyldopamine Dimers: A Stepwise Process

The formation of N-acetyldopamine dimers is an oxidative process initiated by phenoloxidases, such as tyrosinase and laccase.[7][8] The reaction proceeds through several key steps, culminating in the formation of a benzodioxan-type dimer.

-

Oxidation to NADA-quinone: The process begins with the enzymatic oxidation of N-acetyldopamine to its corresponding o-quinone. This is a critical activation step that renders the molecule highly reactive.[1]

-

Isomerization to Quinone Methide: The NADA-quinone then undergoes isomerization to form a highly electrophilic quinone methide intermediate.[9][10] This isomerization can be catalyzed by quinone isomerase or occur spontaneously.[10]

-

Dimerization: The reactive quinone methide can then be attacked by a second molecule of N-acetyldopamine, leading to the formation of a dimer.[11] Specifically, the oxidative dimerization of 1,2-dehydro-N-acetyldopamine, a derivative of NADA, has been shown to yield a benzodioxan derivative.[12] This reaction can produce a racemic mixture of stereoisomers.[7][11]

The overall reaction pathway can be visualized as follows:

Polymerization of N-Acetyldopamine

The polymerization of N-acetyldopamine is a fundamental process in the hardening of the insect cuticle and is analogous to the polymerization of other catecholamines like dopamine to form polydopamine.[2][13] The reactive NADA-quinones and quinone methides can react with nucleophilic side chains of cuticular proteins, such as lysine and histidine, leading to the formation of covalent cross-links.[3] This process results in the formation of insoluble oligomers and polymers, contributing to the sclerotization of the cuticle.[3] Laccase has been identified as a key enzyme in catalyzing this polymerization process.[3]

While detailed characterization of pure N-acetyldopamine polymers is an emerging area of research, techniques used to characterize the analogous polydopamine can be applied. These include:

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology and size of polymer particles.

-

Dynamic Light Scattering (DLS): To determine the size distribution of nanoparticles in suspension.

-

Raman and UV-Vis Spectroscopy: To confirm the chemical structure and optical properties of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight distribution and polydispersity of the polymer chains.

Therapeutic Potential and Signaling Pathways

Recent studies have highlighted the significant therapeutic potential of N-acetyldopamine dimers, particularly in the areas of neuroinflammation and oxidative stress.

Anti-inflammatory Effects via TLR4/NF-κB and NLRP3/Caspase-1 Inhibition

N-acetyldopamine dimers have been shown to exert potent anti-inflammatory effects by directly targeting the Toll-like receptor 4 (TLR4) signaling pathway.[9][14] NADD has been found to bind directly to TLR4, inhibiting its activation by lipopolysaccharide (LPS).[9] This inhibition prevents the downstream activation of the NF-κB and NLRP3/Caspase-1 signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][14]

Neuroprotection via Nrf2 Activation

The neuroprotective effects of certain N-acetyldopamine dimer enantiomers are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][15] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to its repressor, Keap1.[4] Specific enantiomers of NADA dimers have been shown to interact with Keap1, disrupting the Keap1-Nrf2 complex.[10][15] This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, thereby protecting neuronal cells from oxidative stress.[15]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of N-acetyldopamine dimers.

Table 1: Inhibitory Activity of N-acetyldopamine Dimers

| Target | N-Acetyldopamine Dimer | IC50 | Reference |

| COX-1 | Molossusamide B | 15.6 µM | [12] |

| COX-2 | Molossusamide B | 21.3 µM | [12] |

Table 2: Binding Affinities of N-acetyldopamine Dimers

| Target | N-Acetyldopamine Dimer | Binding Energy (kcal/mol) | Method | Reference |

| AKT1 | Dimer 3 | -9.4 | Molecular Docking | [16] |

| AKT1 | Dimer 5 | -9.3 | Molecular Docking | [16] |

| AKT1 | Dimer 7 | -10.3 | Molecular Docking | [16] |

| NOS2 | Dimer 5 | -7.8 | Molecular Docking | [16] |

| NOS2 | Dimer 6 | -8.2 | Molecular Docking | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of N-acetyldopamine dimers.

Protocol 1: Enzymatic Synthesis and Purification of N-Acetyldopamine Dimers

This protocol describes a general method for the tyrosinase-catalyzed synthesis of NADA dimers, followed by their purification.

Materials:

-

N-acetyldopamine (NADA)

-

Mushroom tyrosinase

-

Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a chiral column (e.g., CHIRALPAK IBN)

Procedure:

-

Reaction Setup: Dissolve N-acetyldopamine in sodium phosphate buffer to a final concentration of 1-5 mM.

-

Enzymatic Reaction: Add mushroom tyrosinase to the NADA solution (a typical starting point is 100-500 units of enzyme per mg of NADA). Incubate the reaction mixture at room temperature with gentle stirring for 1-4 hours. Monitor the reaction progress by UV-Vis spectroscopy or thin-layer chromatography.

-

Extraction: Once the reaction is complete, extract the reaction mixture with an equal volume of ethyl acetate three times. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude product in a minimal amount of the HPLC mobile phase. Purify the NADA dimers using a semi-preparative HPLC system equipped with a chiral column. A typical mobile phase is a gradient of methanol and water.[15] Collect the fractions corresponding to the dimer peaks.

-

Characterization: Confirm the identity and purity of the isolated dimers using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][16]

Protocol 2: In Vitro Anti-inflammatory Activity Assay

This protocol details the procedure for assessing the anti-inflammatory activity of NADA dimers in LPS-stimulated BV-2 microglial cells.

Materials:

-

BV-2 microglial cells

-

DMEM (supplemented with 10% FBS and 1% penicillin/streptomycin)

-

Lipopolysaccharide (LPS)

-

N-acetyldopamine dimer stock solution (in DMSO)

-

Griess reagent for Nitric Oxide (NO) detection

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

DCFH-DA kit for Reactive Oxygen Species (ROS) detection

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

-

Cell Treatment: Seed the cells in 96-well plates. Once confluent, pre-treat the cells with various concentrations of the NADA dimer for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: After incubation, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Use the cell culture supernatant to measure the concentrations of TNF-α, IL-1β, and IL-6 using the respective ELISA kits, following the manufacturer's protocols.

-

ROS Detection: For ROS measurement, after treatment, wash the cells and incubate them with DCFH-DA solution. Measure the fluorescence intensity using a fluorescence microplate reader.[9]

Protocol 3: Nrf2 Activation Assay

This protocol describes a luciferase reporter assay to determine the activation of the Nrf2 pathway by NADA dimers.

Materials:

-

ARE (Antioxidant Response Element) luciferase reporter cell line (e.g., HepG2-ARE-Luc)

-

Cell culture medium

-

N-acetyldopamine dimer stock solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection (if not using a stable cell line): Culture the cells and transfect them with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: Seed the transfected cells in a 96-well plate. Treat the cells with different concentrations of the NADA dimer for 6-24 hours.

-

Luciferase Assay: After treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. Express the results as fold induction over the vehicle-treated control.

Conclusion

The formation and polymerization of N-acetyldopamine dimers are fascinating biochemical processes with significant biological implications. Originally identified as key players in the structural integrity of the insect cuticle, these molecules are now emerging as promising candidates for the development of novel therapeutics for inflammatory and neurodegenerative diseases. Their ability to modulate key signaling pathways such as TLR4/NF-κB and Nrf2 underscores their potential as multi-target agents. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the chemistry and pharmacology of these intriguing natural products. Future research should focus on optimizing synthetic routes to produce specific stereoisomers, conducting more extensive in vivo efficacy and safety studies, and further elucidating the molecular mechanisms underlying their diverse biological activities.

References

- 1. raybiotech.com [raybiotech.com]

- 2. Synthesis Monitoring, Characterization and Cleanup of Ag-Polydopamine Nanoparticles Used as Antibacterial Agents with Field-Flow Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Quantitation of TLR4 Internalization in Response to LPS in Thioglycollate Elicited Peritoneal Mouse Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 8. signosisinc.com [signosisinc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kinetic study of polydopamine sphere synthesis using TRIS: relationship between synthesis conditions and final properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Characterization of Polydopamine Nanoparticles Functionalized with Hyaluronic Acid as a Potentially Targeted Computed Tomography Contrast Agent | Semantic Scholar [semanticscholar.org]

- 15. Synthesis and Characterization of Polydopamine Nanoparticles Functionalized with Hyaluronic Acid as a Potentially Targe… [ouci.dntb.gov.ua]

- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

Stereochemistry of N-Acetyldopamine Dimers: A Technical Guide for Researchers

Abstract

N-Acetyldopamine (NADA) dimers, a class of naturally occurring compounds found predominantly in insects, have garnered significant attention in the scientific community for their diverse and potent biological activities. These activities, which include neuroprotective, anti-inflammatory, and antioxidant effects, are intricately linked to the specific stereochemistry of the dimer. This technical guide provides an in-depth exploration of the stereochemistry of N-Acetyldopamine dimers, their synthesis, characterization, and mechanisms of action. Detailed experimental protocols for the isolation and characterization of these compounds are presented, alongside a comprehensive summary of their biological activities and the signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, pharmacology, and medicinal chemistry.

Introduction

N-Acetyldopamine (NADA) is a key metabolite in the sclerotization of insect cuticles.[1] The oxidative dimerization of NADA leads to the formation of a variety of structurally diverse dimers, which have been isolated from various insect species, including Vespa velutina auraria Smith and Periostracum Cicadae.[1][2] These dimers often possess a 1,4-benzodioxane core and exhibit a range of biological activities, making them attractive scaffolds for drug discovery. The stereochemical configuration of these dimers plays a crucial role in their biological function, with different enantiomers and diastereomers displaying distinct pharmacological profiles.[3][4] This guide will delve into the critical aspects of the stereochemistry of N-Acetyldopamine dimers, providing a comprehensive resource for their study and potential therapeutic application.

Stereochemistry and Structural Elucidation

The majority of naturally occurring N-Acetyldopamine dimers possess a 1,4-benzodioxane ring system formed through the oxidative coupling of two N-Acetyldopamine molecules. The stereochemistry of these dimers is primarily determined by the relative and absolute configurations of the substituents on the benzodioxane core.

A notable example is the dimer with the systematic name (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane.[2] The stereochemical assignment of these molecules relies heavily on a combination of spectroscopic techniques and chiroptical methods.

Key Spectroscopic and Chiroptical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (COSY, HSQC, HMBC) are essential for elucidating the planar structure and relative stereochemistry of the dimers. The coupling constants between protons on the stereogenic centers of the benzodioxane ring can provide information about their relative orientation.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and confirm the molecular weight of the isolated dimers.[1]

-

Circular Dichroism (CD) Spectroscopy: ECD (Electronic Circular Dichroism) is a powerful technique for determining the absolute configuration of chiral molecules by comparing experimental spectra with theoretically calculated spectra.[1]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of a crystalline compound.

The absolute configurations of some N-Acetyldopamine dimers have been determined through a combination of these methods, revealing the existence of specific enantiomers with distinct biological activities.[3][4] For instance, the enantiomers of one dimer, designated as 1a (2S,3R,1''R) and 1b (2R,3S,1''S), were separated and their absolute configurations were determined using a combination of electronic circular dichroism and Mosher's esterification analysis.[3][4]

Experimental Protocols

Isolation of N-Acetyldopamine Dimers from Natural Sources

The following is a general protocol for the isolation of N-Acetyldopamine dimers from insect sources, based on methodologies described in the literature.[1][2]

Materials and Equipment:

-

Dried and powdered insect material (e.g., Vespa velutina auraria adults)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Water (H₂O)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

NMR spectrometer

-

Mass spectrometer

-

CD spectropolarimeter

Procedure:

-

Extraction: The powdered insect material is extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which typically contains the N-Acetyldopamine dimers, is collected and concentrated.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate the components based on polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing the dimers are further purified by size exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

Preparative HPLC: Final purification of individual dimers is achieved by preparative HPLC on a C18 column with a suitable mobile phase, typically a gradient of methanol and water.

-

-

Structural Elucidation: The purified dimers are characterized by NMR, MS, and CD spectroscopy to determine their structure and stereochemistry.

Characterization Techniques

3.2.1. NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified dimer are dissolved in a suitable deuterated solvent (e.g., CD₃OD).

-

Data Acquisition: 1H, 13C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

Data Analysis: The chemical shifts, coupling constants, and correlations observed in the 2D spectra are used to assemble the molecular structure.

3.2.2. Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

-

Data Acquisition: High-resolution mass spectra are obtained using an ESI (Electrospray Ionization) source coupled to a TOF (Time-of-Flight) or Orbitrap mass analyzer.

-

Data Analysis: The accurate mass measurement is used to determine the elemental composition of the molecule.

3.2.3. Circular Dichroism Spectroscopy

-

Sample Preparation: The sample is dissolved in a transparent solvent (e.g., methanol) to a known concentration.

-

Data Acquisition: The CD spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: The experimental CD spectrum is compared with theoretically calculated spectra for different possible stereoisomers to determine the absolute configuration.

Biological Activities and Signaling Pathways

N-Acetyldopamine dimers exhibit a remarkable range of biological activities, with their stereochemistry often being a key determinant of their potency and selectivity.

Anti-inflammatory Activity

Several N-Acetyldopamine dimers have demonstrated significant anti-inflammatory properties.[2][5][6] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells and macrophages.[2][5][6]

The anti-inflammatory effects of these dimers are mediated, at least in part, through the inhibition of key inflammatory signaling pathways:

-

TLR4/NF-κB Pathway: N-Acetyldopamine dimers can directly bind to Toll-like receptor 4 (TLR4), preventing the activation of the downstream nuclear factor-kappa B (NF-κB) pathway.[5][6] This, in turn, suppresses the transcription of genes encoding pro-inflammatory cytokines.

-

NLRP3/Caspase-1 Pathway: These compounds have also been shown to inhibit the activation of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome and the subsequent activation of caspase-1, which is crucial for the processing and secretion of IL-1β.[5][6]

Antioxidant Activity

The catechol moiety present in N-Acetyldopamine dimers endows them with potent antioxidant properties.[1][2] They can effectively scavenge free radicals and reduce oxidative stress.

Neuroprotective Activity

The neuroprotective effects of N-Acetyldopamine dimers are a particularly promising area of research.[3][4] The enantioselective neuroprotective activity of certain dimers has been demonstrated, with one enantiomer showing significant protection against neurotoxin-induced cell death while the other is inactive.[3][4]

The mechanism of neuroprotection is linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][4] By activating Nrf2, these compounds upregulate the expression of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative damage.

Data Presentation

Table 1: Biological Activities of Selected N-Acetyldopamine Dimers

| Compound | Biological Activity | Cell Line/Model | Key Findings | Reference |

| (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane | Anti-inflammatory, Antioxidant | LPS-induced RAW264.7 cells | Inhibited NO, iNOS, COX-2, TNF-α, IL-6 production.[2] | [2] |

| N-Acetyldopamine dimer (NADD) | Anti-neuroinflammatory | LPS-stimulated BV-2 microglia | Attenuated inflammatory signals and pro-inflammatory cytokines.[5][6] | [5][6] |

| Enantiomer 1a (2S,3R,1''R) | Neuroprotective | Rotenone-induced cytotoxicity in SH-SY5Y cells | Exhibited significant neuroprotective effects.[3][4] | [3][4] |

| Enantiomer 1b (2R,3S,1''S) | Inactive | Rotenone-induced cytotoxicity in SH-SY5Y cells | Showed no neuroprotective activity.[3][4] | [3][4] |

| Compound 5 (from V. velutina auraria) | Anti-inflammatory | RAW264.7 cells | Inhibited the production of NO.[1] | [1] |

| Compound 6 (from V. velutina auraria) | Anti-inflammatory | RAW264.7 cells | Inhibited the production of NO.[1] | [1] |

| Compound 3 (from V. velutina auraria) | Antioxidant | Not specified | Showed strong antioxidant activity.[1] | [1] |

| Compound 7 (from V. velutina auraria) | Antioxidant | Not specified | Showed strong antioxidant activity.[1] | [1] |

Visualizations

Signaling Pathways

Caption: TLR4/NF-κB Signaling Pathway Inhibition by N-Acetyldopamine Dimers.

Caption: NLRP3 Inflammasome Pathway Inhibition by N-Acetyldopamine Dimers.

Caption: Nrf2 Pathway Activation by N-Acetyldopamine Dimers.

Conclusion

N-Acetyldopamine dimers represent a fascinating and promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with the critical role of stereochemistry in dictating their effects, make them a rich area for future research and drug development. This technical guide has provided a comprehensive overview of the stereochemistry, isolation, characterization, and biological activities of these compounds. The detailed experimental protocols and summaries of signaling pathways are intended to serve as a valuable resource for scientists working to unlock the full potential of these intriguing molecules. Further research into the stereoselective synthesis of N-Acetyldopamine dimers will be crucial for advancing their development as therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Cuticle-catalyzed coupling between polyamino acids and N-acetyldopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomimetic Synthesis of Natural Products: A Journey To Learn, To Mimic, and To Be Better - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetyldopamine dimers from Oxya chinensis sinuosa attenuates lipopolysaccharides induced inflammation and inhibits cathepsin C activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomimetic synthesis - Wikipedia [en.wikipedia.org]

- 6. Biomimetic synthesis and optimization of cyclic peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of N-Acetyldopamine Dimers in Insect Cuticle Hardening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The process of sclerotization, or hardening, of the insect cuticle is a critical physiological event essential for survival, providing structural support, protection, and muscle attachment points. This process involves the cross-linking of cuticular proteins and chitin by reactive quinones derived from catecholamine precursors. Among these, N-acetyldopamine (NADA) plays a central role. Its oxidation and subsequent dimerization are key steps in the formation of the rigid, sclerotized exocuticle. This guide provides an in-depth examination of the biochemical pathways leading to NADA dimer formation, the enzymatic machinery involved, quantitative data on the process, and detailed experimental protocols for its study. Understanding these mechanisms offers significant potential for the development of novel and specific insecticides.

The Biochemical Pathway of Sclerotization via NADA

The hardening of the insect cuticle is a complex, multi-step process initiated after molting. The pathway begins with the amino acid tyrosine and culminates in the formation of a cross-linked matrix of proteins and chitin.

1.1. Synthesis of N-Acetyldopamine (NADA)

The precursor molecule, NADA, is synthesized from tyrosine through a series of enzymatic reactions:

-

Tyrosine Hydroxylation: Tyrosine is hydroxylated to form 3,4-dihydroxyphenylalanine (DOPA) by the enzyme tyrosine hydroxylase.

-

Decarboxylation: DOPA is then decarboxylated to dopamine by DOPA decarboxylase.

-

N-Acetylation: Finally, dopamine is N-acetylated by N-acetyltransferase to produce N-acetyldopamine (NADA).

1.2. Oxidation and Dimerization of NADA

The pivotal step in sclerotization is the oxidation of NADA into a highly reactive intermediate, N-acetyldopamine quinone (NADAQ). This reaction is primarily catalyzed by phenoloxidases, such as laccases and peroxidases, present in the cuticle. The NADAQ is a powerful electrophile that can react with other molecules in several ways:

-

Reaction with Cuticular Proteins: NADAQ can form covalent bonds with nucleophilic side chains of amino acids (e.g., lysine, histidine) in cuticular proteins, cross-linking them.

-

Self-Dimerization: Two NADAQ molecules can react with each other to form various dimers. These dimers are crucial intermediates that contribute significantly to the cross-linking network. The primary initial dimer formed is a benzodioxane-type adduct. Other more complex dimers and trimers subsequently form, leading to the characteristic dark and hardened cuticle.

The formation of these dimers and their subsequent polymerization and reaction with structural proteins create a rigid, hydrophobic, and often pigmented cuticle.

Preliminary Bioactivity Studies of N-Acetyldopamine Dimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyldopamine (NADA), a catecholamine derivative, plays a crucial role in the sclerotization of the insect cuticle. Beyond this structural function, dimers of NADA have emerged as a class of bioactive molecules with significant therapeutic potential. Preliminary studies have revealed their promising anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of the bioactivity of N-Acetyldopamine dimers, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Bioactivity Data

The bioactivity of various N-Acetyldopamine dimers has been assessed through a range of in vitro assays. The following tables summarize the key quantitative findings from these preliminary studies.

| Compound ID/Name | Bioactivity | Assay System | Key Findings | Reference(s) |

| NADD ((2R,3S)-2-(3′,4′-dihydroxyphenyl)-3- acetylamino-7-(N-acetyl-2″-aminoethyl)-1,4-benzodioxane) | Anti-inflammatory | LPS-stimulated BV-2 microglia | Dose-dependent inhibition of NO, TNF-α, and IL-6 production.[1] | [1] |

| DSS-induced ulcerative colitis model | Attenuated disease symptoms by suppressing NF-κB and MAPK pathways. | |||

| Neuroinflammation | LPS-stimulated BV-2 microglia | Inhibited neuroinflammation via TLR4/NF-κB and NLRP3/Caspase-1 pathways.[1] | [1] | |

| Binding Affinity | Surface Plasmon Resonance (SPR) | Directly binds to TLR4-MD2 complex with a KD of 8.8 μM.[1] | [1] | |

| Unnamed NADA Dimer Enantiomer 1a (2S,3R,1''R) | Neuroprotective | Rotenone-induced cytotoxicity in SH-SY5Y cells | Exhibited significant neuroprotective effects.[2] | [2] |

| Antioxidant | Rotenone-induced ROS production in SH-SY5Y cells | Attenuated oxidative stress by reducing intracellular and mitochondrial ROS and elevating glutathione levels.[2] | [2] | |

| Mechanism of Action | Activated the Nrf2 signaling pathway.[2] | [2] | ||

| Unnamed NADA Dimer Enantiomer 1b (2R,3S,1''S) | Neuroprotective | Rotenone-induced cytotoxicity in SH-SY5Y cells | Inactive.[2] | [2] |

| Compounds 3, 5, and 7 (from Vespa velutina auraria) | Antioxidant | H2O2-induced PC12 cells | Showed stronger antioxidant activity than the positive control (Vitamin C) at 14 μg/mL. | |

| Compounds 5 and 6 (from Vespa velutina auraria) | Anti-inflammatory | LPS and IFN-γ-induced RAW264.7 cells | Inhibited the production of nitric oxide (NO). | |

| (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethylene)-1,4-benzodioxane | Anti-inflammatory & Antioxidant | LPS-induced RAW264.7 cells | More efficient than its saturated counterpart at inhibiting ROS generation, NO production, and NF-κB activity.[3] | [3] |

| Cicadamides C1–C10 | Structural Diversity | Isolated from Periostracum Cicadae | Ten new N-acetyldopamine dimers with potential for diverse bioactivities.[4][5] | [4][5] |

Experimental Protocols

This section details the methodologies employed in the key bioactivity studies of N-Acetyldopamine dimers.

Anti-inflammatory Activity Assays

-

Cell Line: RAW264.7 or BV-2 microglial cells.

-

Inducers: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) with or without Interferon-gamma (IFN-γ).

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere.

-

Pre-treat cells with various concentrations of N-Acetyldopamine dimers for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (and IFN-γ if applicable) and incubate for 24 hours.

-

Collect the cell supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

-

-

Cell Line: BV-2 microglial cells.

-

Inducer: LPS (e.g., 1 µg/mL).

-

Methodology:

-

Follow steps 1-4 from the NO inhibition protocol.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Antioxidant Activity Assays

-

Cell Line: PC12 or SH-SY5Y cells.

-

Inducer: Hydrogen peroxide (H₂O₂) or Rotenone.

-

Methodology:

-

Plate cells in a suitable format (e.g., 96-well black plates).

-

Pre-treat cells with N-Acetyldopamine dimers.

-

Induce oxidative stress with H₂O₂ or rotenone.

-

Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths. A decrease in fluorescence indicates ROS scavenging activity.

-

Neuroprotective Activity Assays

-

Cell Line: SH-SY5Y human neuroblastoma cells.[2]

-

Toxin: Rotenone.

-

Methodology:

-

Culture SH-SY5Y cells in a suitable medium.[2]

-

Pre-treat the cells with different concentrations of N-Acetyldopamine dimers.

-

Expose the cells to rotenone to induce neuronal damage.

-

Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. An increase in cell viability compared to the rotenone-treated control indicates a neuroprotective effect.

-

Signaling Pathway Analysis

-

Instrumentation: Biacore T200 or similar SPR system.

-

Methodology:

-

Immobilize the TLR4-MD2 protein complex on a sensor chip.

-

Prepare a series of concentrations of the N-Acetyldopamine dimer in a suitable running buffer.

-

Inject the dimer solutions over the sensor chip surface and monitor the binding events in real-time.

-

Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. A low KD value indicates high binding affinity. For NADD, a KD of 8.8 μM has been reported.[1]

-

-

Methodology:

-

Treat cells (e.g., SH-SY5Y) with the N-Acetyldopamine dimer.

-

Isolate nuclear and cytoplasmic protein fractions.

-

Perform Western blotting to assess the nuclear translocation of Nrf2. An increase in nuclear Nrf2 levels indicates activation.

-

Alternatively, use a reporter gene assay where cells are transfected with a plasmid containing an Antioxidant Response Element (ARE)-driven reporter gene (e.g., luciferase). An increase in reporter gene expression signifies Nrf2 activation.

-

Signaling Pathways and Mechanisms of Action

The bioactivity of N-Acetyldopamine dimers is underpinned by their interaction with key cellular signaling pathways.

Anti-inflammatory Signaling

N-Acetyldopamine dimers have been shown to exert their anti-inflammatory effects primarily through the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway .

References

- 1. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Identification of Ten New N-acetyldopamine Dimers from Periostracum Cicadae | Semantic Scholar [semanticscholar.org]

- 5. researcherslinks.com [researcherslinks.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of N-Acetyldopamine Dimers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of N-Acetyldopamine (NADA) dimers, valuable bioactive compounds often sourced from insects. The protocols outlined below are compiled from established research and are intended to guide researchers in isolating these dimers for further study and development.

Introduction

N-Acetyldopamine dimers are a class of natural products that have garnered significant interest due to their diverse pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[1][2] These compounds are frequently isolated from insect sources, such as the cast-off shells of cicadas (Periostracum Cicadae) and wasps (Vespa velutina auraria).[3][4] The purification of these dimers from complex biological matrices presents a significant challenge, often requiring a multi-step approach involving various chromatographic techniques. This document provides a comprehensive overview of the extraction and purification strategies, including detailed experimental protocols and quantitative data from published studies.

Data Presentation: Quantitative Yields of N-Acetyldopamine Dimers

The following table summarizes the quantitative data from representative studies on the purification of N-Acetyldopamine dimers, offering a glimpse into the expected yields from various fractions.

| Starting Material | Initial Fraction Weight (mg) | Purification Method | Final Compound(s) | Final Yield (mg) | Reference |

| 90% EtOH extract of Cicadidae Periostracum | 213 | Reversed-phase semipreparative HPLC (MeOH:H₂O, 25:75) | Enantiomeric mixture 1 | 4 | [1] |

| Enantiomeric mixture 1 | 4 | Chiral HPLC (CHIRALPAK IBN, MeOH:H₂O, 35:65) | Enantiomer 1a | 1.8 | [1] |

| Enantiomeric mixture 1 | 4 | Chiral HPLC (CHIRALPAK IBN, MeOH:H₂O, 35:65) | Enantiomer 1b | 1.6 | [1] |

| Fraction D1 from Periostracum Cicadae | 1760.7 | Preparative RP-HPLC (MeOH/H₂O, 40:60) | Cicadamide C1 | 40 | [3] |

| Fraction D1 from Periostracum Cicadae | 1760.7 | Preparative RP-HPLC (MeOH/H₂O, 40:60) | Cicadamide C3 | 40.6 | [3] |

| Fraction D1 from Periostracum Cicadae | 1760.7 | Preparative RP-HPLC (MeOH/H₂O, 40:60) | Cicadamide C4 | 11.0 | [3] |

| Fraction D1 from Periostracum Cicadae | 1760.7 | Preparative RP-HPLC (MeOH/H₂O, 40:60) | Cicadamide C5 | 159.3 | [3] |

| Fraction D3 from Periostracum Cicadae | 429.7 | Preparative RP-HPLC (MeOH/H₂O, 42:58) | Cicadamide C9 | 13.0 | [3] |

| Fraction D3 from Periostracum Cicadae | 429.7 | Preparative RP-HPLC (MeOH/H₂O, 42:58) | Cicadamide C10 | 15.0 | [3] |

| Fraction from ODS column of Fraction H (Periostracum Cicadae) | 231.3 | Preparative RP-HPLC (MeOH/H₂O, 37:73) | Cicadamide C6 | 25.0 | [3] |

| Fraction from ODS column of Fraction H (Periostracum Cicadae) | 231.3 | Preparative RP-HPLC (MeOH/H₂O, 37:73) | Cicadamide C7 | 35.5 | [3] |

| Fraction from ODS column of Fraction H (Periostracum Cicadae) | 231.3 | Preparative RP-HPLC (MeOH/H₂O, 37:73) | Cicadamide C8 | 13.1 | [3] |

Experimental Protocols

The following are detailed protocols for the key experiments involved in the extraction and purification of N-Acetyldopamine dimers.

Protocol 1: Extraction and Initial Fractionation

This protocol describes the initial extraction from insect material and subsequent liquid-liquid partitioning to enrich the dimer-containing fractions.

Materials:

-

Dried and powdered insect material (e.g., Periostracum Cicadae)

-

90% Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Water (H₂O)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Extraction: Macerate the dried and powdered insect material with 90% EtOH at room temperature. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in H₂O and perform sequential liquid-liquid partitioning with EtOAc and then n-BuOH.

-

Fraction Collection: Collect the EtOAc, n-BuOH, and remaining aqueous fractions separately.

-

Drying: Concentrate each fraction to dryness using a rotary evaporator. The N-Acetyldopamine dimers are typically enriched in the EtOAc and n-BuOH fractions.

Protocol 2: Column Chromatography for Further Purification

This protocol details the use of column chromatography for the separation of the enriched fractions.

Materials:

-

Silica gel (200-300 mesh)

-

Sephadex LH-20

-

Chromatography column

-

Solvents for elution (e.g., chloroform-methanol gradients)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Silica Gel Chromatography:

-

Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., chloroform).

-

Dissolve the dried EtOAc or n-BuOH fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or gradient system of increasing polarity, for example, a chloroform-methanol mixture.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the compounds of interest based on their TLC profiles.

-

-

Sephadex LH-20 Chromatography:

-

Swell the Sephadex LH-20 beads in the desired solvent (e.g., methanol) for several hours before packing the column.

-

Pack the column with the swollen Sephadex LH-20.

-

Load the partially purified fraction onto the column.

-

Elute with the same solvent used for swelling and packing.

-

Collect fractions and monitor by TLC or HPLC.

-

Protocol 3: Preparative and Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification and separation of N-Acetyldopamine dimer enantiomers using preparative and chiral HPLC.

Materials:

-

Preparative HPLC system with a suitable detector (e.g., UV)

-

Reversed-phase preparative column (e.g., C18)

-

Chiral HPLC column (e.g., CHIRALPAK IBN)

-

HPLC-grade solvents (e.g., methanol, water)

-

Sample vials

Procedure:

-

Preparative RP-HPLC:

-

Dissolve the fraction obtained from column chromatography in the mobile phase.

-

Inject the sample onto a preparative C18 column.

-

Elute with an isocratic or gradient mobile phase of methanol and water. A common mobile phase is MeOH:H₂O (25:75, v/v) at a flow rate of 2 mL/min.[1]

-

Monitor the elution profile and collect the peaks corresponding to the N-Acetyldopamine dimers.

-

-

Chiral HPLC for Enantiomer Separation:

-

Concentrate the collected dimer fraction.

-

Inject the enantiomeric mixture onto a chiral column (e.g., CHIRALPAK IBN).

-

Elute with an appropriate mobile phase, for example, MeOH:H₂O (35:65, v/v) at a flow rate of 1 mL/min.[1]

-

Collect the separated enantiomers as they elute from the column.

-

Confirm the purity of the isolated enantiomers by analytical HPLC.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of N-Acetyldopamine dimers.

Caption: A generalized workflow for the isolation of N-Acetyldopamine dimers.

Nrf2-Keap1 Signaling Pathway

N-Acetyldopamine dimers have been shown to exert their neuroprotective effects through the activation of the Nrf2-Keap1 signaling pathway.[1][2] The diagram below outlines the key components and interactions within this pathway.

Caption: The Nrf2-Keap1 signaling pathway and the role of N-Acetyldopamine dimers.

References

- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researcherslinks.com [researcherslinks.com]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Evaluation of N-Acetyldopamine Dimers B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the biological activities of N-Acetyldopamine (NADA) dimers B. The described methods focus on assessing the antioxidant, anti-inflammatory, and neuroprotective potential of these compounds.

Summary of Biological Activities and Quantitative Data

N-Acetyldopamine dimers have demonstrated a range of biological effects in vitro. The following tables summarize the reported quantitative data for various NADA dimers.

Table 1: Anti-Inflammatory Activity of N-Acetyldopamine Dimers

| Compound/Extract | Assay | Cell Line | Concentration | Effect | Citation |

| NADA Dimer 2 | Nitric Oxide (NO) Production | RAW264.7 | - | More efficient inhibition than compound 1 | [1] |

| NADA Dimer 2 | iNOS, IL-6, TNF-α, COX-2 Expression | RAW264.7 | - | More efficient inhibition than compound 1 | [1] |

| NADA Dimer (NADD) | Binding to TLR4-MD2 | - | - | K_D = 8.8 µM | [2] |

| Compounds 4–7 from Vespa velutina auraria | NO Production | RAW264.7 | 30 µg/mL | Moderate inhibition of NO production | [3] |

| Compound 4 from Catharsius molossus | COX-1 and COX-2 Inhibition | - | - | Inhibitory effects observed | [4] |

Table 2: Antioxidant and Neuroprotective Activity of N-Acetyldopamine Dimers

| Compound/Extract | Assay | Cell Line | Concentration | Effect | Citation |

| NADA Dimers 1 & 2 | DPPH Radical Scavenging | - | - | Showed scavenging activity | [1] |

| NADA Dimers 1 & 2 | LDL Oxidation (TBARS) | - | - | Inhibition of Cu²⁺, AAPH, and SIN-1 mediated oxidation | [1] |

| Compounds 3, 5, & 7 from Vespa velutina auraria | Reactive Oxygen Species (ROS) Production | PC12 | 14 µg/mL | Stronger antioxidant activity than Vitamin C | [3][5] |

| Enantiomer 1a | Neuroprotection | SH-SY5Y | - | Significant protection against rotenone-induced cytotoxicity | [6] |

| Enantiomer 1a | ROS and Mitochondrial ROS Reduction | SH-SY5Y | - | Attenuated oxidative stress | [6] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Anti-Inflammatory Activity Assays

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, using the Griess reagent.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

N-Acetyldopamine dimer B test compounds

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[7]

-

Pre-treat the cells with various concentrations of the N-Acetyldopamine dimer B for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[7][8]

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.[7][9]

-

Incubate at room temperature for 10-15 minutes.[9]

-

Measure the absorbance at 540 nm using a microplate reader.[7][9]

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

This protocol details the detection of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are key enzymes in the inflammatory response.

Materials:

-

RAW264.7 cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture and treat RAW264.7 cells with LPS and N-Acetyldopamine dimer B as described in the NO production assay.

-

Lyse the cells with lysis buffer and quantify the protein concentration.

-

Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and perform electrophoresis.[10][11]

-

Transfer the separated proteins to a membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

Antioxidant Activity Assays

This is a spectrophotometric assay to determine the free radical scavenging capacity of the test compounds.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)

-

N-Acetyldopamine dimer B test compounds

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol or ethanol

-

96-well plate or cuvettes

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.[12]

-

In a 96-well plate, add a specific volume of the N-Acetyldopamine dimer B solution at various concentrations.

-

Add the DPPH working solution to each well and mix.[13]

-

Incubate the plate in the dark at room temperature for 30 minutes.[2][12][13]

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

This assay measures the intracellular ROS levels in cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

PC12 or other suitable cell line

-

Cell culture medium

-